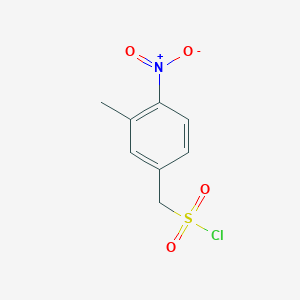

(3-Methyl-4-nitrophenyl)methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "(3-Methyl-4-nitrophenyl)methanesulfonyl chloride" is closely related to the compounds studied in the provided papers. Although the exact compound is not directly studied, the papers provide insights into similar compounds with nitrophenyl and methanesulfonyl moieties. For instance, the first paper discusses a complex formed by 4-nitrophenyl[bis(ethylsulfonyl)]methane with a base, which is structurally similar to the compound of interest . The second paper describes the synthesis and reactions of a compound with a methanesulfonyl group, albeit in a different chemical context . The third paper provides a computational study of a complex involving 4-nitrophenyl[bis(methylsulfonyl)]methane, which shares some functional groups with the compound .

Synthesis Analysis

The synthesis of compounds related to "this compound" can be inferred from the methods described in the second paper. The paper outlines a synthesis route involving a [2,3] sigmatropic rearrangement, starting from an alcohol derivative and proceeding through a reaction with methylsulfinyl chloride . This method could potentially be adapted for the synthesis of "this compound" by modifying the starting materials and reaction conditions to incorporate the nitrophenyl group appropriately.

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" can be complex, as evidenced by the first paper, which describes the formation of an ion pair in the crystal structure of a related complex. The lengths of the hydrogen bonds formed in this structure are detailed, providing insight into the potential bonding interactions that might be expected in the compound of interest . The third paper's computational study also offers predictions on the electronic spectra of a related complex, which could inform the understanding of the electronic structure of "this compound" .

Chemical Reactions Analysis

The reactivity of compounds with methanesulfonyl and nitrophenyl groups is highlighted in the second paper, which discusses various electrophile-induced cyclization reactions. The paper describes how different electrophiles can lead to distinct reaction pathways and products, such as halogenation or the formation of heterocyclic compounds . These findings suggest that "this compound" may also undergo diverse chemical reactions depending on the conditions and reactants used.

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of "this compound" are not detailed in the provided papers, the studies on related compounds offer some clues. The first paper's spectroscopic studies in different solvents indicate how the structure of a complex can influence its spectral properties . The third paper's computational predictions of solvent effects on electronic spectra further emphasize the importance of the solvent environment on the properties of such compounds . These insights could be relevant when considering the solubility, stability, and reactivity of "this compound" in various solvents.

Scientific Research Applications

Electrochemical Reduction and Product Formation

- Research Context: The electrochemical reduction of p-nitrophenyl methyl sulfone, a related compound, has been studied. The electrogenerated radical anions of these compounds do not undergo classic two-electron cleavage of the carbon-sulfur bond. Instead, other reactions occur due to electron-withdrawing substituents like nitro and cyano groups (Pilard et al., 2001).

Preparation and Yield Improvement

- Research Context: The preparation of 1-(4-Nitrophenyl methanesulfonyl) pyrrolidine, involving a compound structurally similar to (3-Methyl-4-nitrophenyl)methanesulfonyl chloride, was achieved through a four-step reaction, starting from benzyl chloride. The process was optimized for increased yield (Xin Fei, 2004).

Complex Formation and Energetics

- Research Context: The structure and energetics of complexes involving compounds like 4-nitrophenyl[bis(methylsulfonyl)]methane with bases such as TBD have been predicted and studied both in vacuo and in solvents like acetonitrile (Binkowska et al., 2008).

Spectroscopic Studies and Structural Analysis

- Research Context: Spectroscopic methods have been employed to study the structure of complexes involving similar compounds. For example, the study of 1:1 complexes of 4-nitrophenyl[bis(diethylsulfonyl)]methane with TBD and MTBD revealed insights into the dissociation and formation of new structures in different solvents (Huczyński et al., 2007).

Carbanion Formation and Reactivity

- Research Context: The formation of carbanion derivatives from disulfonyl carbon acids like 4-nitrophenyl[bis(ethylsulfonyl)]methane in the presence of organic bases in solvents such as acetonitrile and tetrahydrofuran has been investigated (Binkowska & Jarczewski, 2008).

Synthesis and Reaction Pathways

- Research Context: Various methods for synthesizing and inducing reactions in related sulfones and sulfoxides have been explored. For instance, the synthesis of 3-methyl-1-methylsulfonylpenta-1,2,4-triene and its reactions with different electrophiles were studied (Christov & Ivanov, 2004).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds like methanesulfonyl chloride are known to react with alcohols and amines .

Mode of Action

(3-Methyl-4-nitrophenyl)methanesulfonyl chloride, like other sulfonyl chlorides, is highly reactive. It functions as an electrophile, serving as a source of the “CH3SO2+” synthon . The formation of methanesulfonates is believed to proceed via a mechanism wherein methanesulfonyl chloride first undergoes an E1cb elimination to generate the highly reactive parent sulfene (CH2=SO2), followed by attack by the alcohol and rapid proton transfer to generate the observed product .

Biochemical Pathways

In one study, it was found that enzymes involved in para-nitrophenol and 2-chloro-4-nitrophenol catabolism were also responsible for 3-Methyl-4-nitrophenol degradation .

Result of Action

Related compounds have been shown to induce significant mitochondrial dysfunction, including changes in mitochondria distribution, atp production, mitochondrial membrane potential, and ros accumulation .

properties

IUPAC Name |

(3-methyl-4-nitrophenyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-6-4-7(5-15(9,13)14)2-3-8(6)10(11)12/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOCHNIHARCSOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CS(=O)(=O)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B3004081.png)

![N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3004084.png)

![7-(3,4-dichlorophenyl)-7-methyl-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B3004088.png)

![N-[1-(3-Hydroxyphenyl)ethyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B3004089.png)

![2-(2-Ethoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B3004093.png)

![1-(Tert-butyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B3004097.png)

![4-Ethyl-6-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B3004098.png)